6-Bromo-5-nitropyridin-2-amine 6-Bromo-5-nitropyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 84487-05-8
VCID: VC2049490
InChI: InChI=1S/C5H4BrN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8)
SMILES: C1=CC(=NC(=C1[N+](=O)[O-])Br)N
Molecular Formula: C5H4BrN3O2
Molecular Weight: 218.01 g/mol

6-Bromo-5-nitropyridin-2-amine

CAS No.: 84487-05-8

Cat. No.: VC2049490

Molecular Formula: C5H4BrN3O2

Molecular Weight: 218.01 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-nitropyridin-2-amine - 84487-05-8

CAS No. 84487-05-8
Molecular Formula C5H4BrN3O2
Molecular Weight 218.01 g/mol
IUPAC Name 6-bromo-5-nitropyridin-2-amine
Standard InChI InChI=1S/C5H4BrN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8)
Standard InChI Key GSICIBOPCHOCJK-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1[N+](=O)[O-])Br)N
Canonical SMILES C1=CC(=NC(=C1[N+](=O)[O-])Br)N

6-Bromo-5-nitropyridin-2-amine is a chemical compound belonging to the pyridine and nitro compound family. Its molecular formula is C5H4BrN3O2, and it has a molecular weight of approximately 215.01 g/mol . This compound is recognized for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Synthesis Methods

The synthesis of 6-Bromo-5-nitropyridin-2-amine typically involves the bromination and nitration of pyridine derivatives. A common method starts with 2-amino-5-bromopyridine, which undergoes nitration to introduce the nitro group at the 5-position. Industrial production involves large-scale reactions with optimized conditions to ensure high yield and purity.

Types of Chemical Reactions

6-Bromo-5-nitropyridin-2-amine undergoes various chemical reactions, including:

  • Substitution Reactions: The bromine or nitro group can be substituted with other functional groups using reagents like sodium acetate or cesium carbonate in acetic acid.

  • Reduction Reactions: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a catalyst.

  • Oxidation Reactions: The compound can undergo oxidation to form different derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Applications in Research and Industry

This compound is used as an intermediate in the synthesis of other pyridine derivatives. It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties, and is explored in drug development as a pharmacophore in medicinal chemistry.

Biochemical Interactions

6-Bromo-5-nitropyridin-2-amine interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. It has been used to study hydrogen-bonding patterns in cocrystals and can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 6-Bromo-5-nitropyridin-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function.

Biological Effects

Biological ActivityDescription
Antimicrobial ActivityInvestigated for potential antimicrobial properties, though specific data is not detailed for this compound.
Anti-inflammatory ActivityExplored for its potential use in reducing inflammation, though detailed studies are limited.
Cellular EffectsInfluences cell function by affecting signaling pathways and gene expression.

Comparison with Similar Compounds

6-Bromo-5-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other nitropyridines.

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